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Compound of Interest

Compound Name: 1-Bromo-3-fluoro-5-iodobenzene

Cat. No.: B1273634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and synthetic considerations for 1-Bromo-3-fluoro-5-
iodobenzene. This tri-substituted benzene derivative is a valuable building block in organic
synthesis, particularly for the development of novel pharmaceutical compounds and complex
molecular architectures. Due to the limited availability of extensive experimental data for this
specific isomer, this guide also includes comparative data from closely related analogues to
provide a broader context for its chemical behavior and characteristics.

Core Molecular Data

1-Bromo-3-fluoro-5-iodobenzene, with the CAS Number 845866-85-5, is a halogenated
aromatic compound. Its structure features a benzene ring substituted with a bromine, a
fluorine, and an iodine atom at the 1, 3, and 5 positions, respectively. This substitution pattern
leads to a unique electronic and steric environment on the aromatic ring, influencing its
reactivity and physical properties.

Physicochemical Properties

Quantitative data for 1-Bromo-3-fluoro-5-iodobenzene and its related isomers are
summarized in the table below. It is important to note that some of the data for the target
compound are predicted values.
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1-Bromo-3-fluoro-

1-Bromo-3-fluoro-

1-Bromo-3-chloro-

Property . . .
5-iodobenzene 4-iodobenzene 5-iodobenzene
CAS Number 845866-85-5[1][2] 105931-73-5 13101-40-1[3]
Molecular Formula CeH3BrFI[2] CeHsBrFlI CeH3BrClI[3]
Molecular Weight 300.89 g/mol [2] 300.90 g/mol 317.35 g/mol [3]
Melting Point Not available 34-38 °C 79.7-82.1 °C[4]
N , 242.0+£25.0 °C _ _
Boiling Point ) Not available Not available
(Predicted)[2]
) 2.281 + 0.06 g/cm3 ) )
Density ) Not available Not available
(Predicted)[2]
Appearance Not available White crystals[5] Dark brown crystals[4]

Spectroscopic Data Overview

Detailed experimental spectroscopic data for 1-Bromo-3-fluoro-5-iodobenzene is not readily

available in the public domain. However, based on the analysis of related polyhalogenated

benzenes, the following spectral characteristics can be anticipated.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically & 7.0-8.0 ppm). Due to the meta-substitution pattern, the coupling

constants between the aromatic protons are expected to be small. The chemical shifts will be

influenced by the through-space and through-bond electronic effects of the three different

halogen substituents.

e 13C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with

their chemical shifts influenced by the electronegativity and substitution position of the

halogens.

» 19F NMR: A single resonance is expected in the °F NMR spectrum, with its chemical shift

providing information about the electronic environment of the fluorine atom.
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Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to C-H stretching
vibrations of the aromatic ring (around 3100-3000 cm~1), C=C stretching vibrations of the
benzene ring (in the 1600-1450 cm~1 region), and C-H out-of-plane bending vibrations, which
are indicative of the substitution pattern. The C-Br, C-F, and C-I stretching vibrations will appear
in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M*) corresponding to
the molecular weight of the compound. The isotopic pattern of the molecular ion will be
complex due to the presence of bromine (isotopes 7°Br and 81Br) and chlorine (in related
compounds). Fragmentation patterns will likely involve the sequential loss of the halogen
atoms, with the C-1 bond being the weakest and thus most likely to cleave first, followed by the
C-Br bond.

Synthesis and Reactivity

The synthesis of 1-Bromo-3-fluoro-5-iodobenzene is not explicitly detailed in readily available
literature. However, a plausible synthetic route can be devised based on established methods
for the synthesis of polyhalogenated benzenes. A common strategy involves a multi-step
synthesis starting from a readily available substituted aniline.[4]

The reactivity of 1-Bromo-3-fluoro-5-iodobenzene is dictated by the different halogen
substituents. The iodine atom is the most reactive site for metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Heck couplings), followed by the bromine atom. This
differential reactivity allows for selective functionalization of the molecule at different positions,
making it a versatile synthon for the construction of complex organic molecules.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of 1-Bromo-3-fluoro-5-
iodobenzene is not available, a general multi-step synthetic workflow is presented below. This
hypothetical protocol is based on common organic chemistry transformations used for the
synthesis of similar polyhalogenated aromatic compounds.[4]
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Hypothetical Synthesis Workflow for 1-Bromo-3-fluoro-5-iodobenzene

Starting Material

3-Fluoroaniline
Synthetic Steps

Acetylation

Sandmeyer-type Reaction

Bromination lodination Deacetylation

(Diazotization followed by Halogenation)

Intermediates Final Product

1-Bromo-3-fluoro-5-iodobenzene

5-Bromo-3-fluoro-2-iodoacetanilide 5-Bromo-3-fluoro-2-iodoaniline

3-Fluoroacetanilide 5-Bromo-3-fluoroacetanilide

Click to download full resolution via product page
Caption: Hypothetical multi-step synthesis of 1-Bromo-3-fluoro-5-iodobenzene.
Methodology for a Key Step (lllustrative Example: Bromination):

» Dissolution: Dissolve the starting material (e.g., 3-fluoroacetanilide) in a suitable solvent,
such as glacial acetic acid.

» Reagent Addition: Slowly add a brominating agent (e.g., a solution of bromine in acetic acid)
to the reaction mixture at a controlled temperature, often at or below room temperature.

e Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical
technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

o Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium
bisulfite solution) to remove any excess bromine. Precipitate the product by adding water.
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« |solation and Purification: Collect the crude product by vacuum filtration. Purify the product
by recrystallization from a suitable solvent or solvent mixture to obtain the pure brominated
intermediate.

Safety and Handling

1-Bromo-3-fluoro-5-iodobenzene is expected to be a hazardous chemical.[1] Based on the
safety data for related compounds, it should be handled with appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All
manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or
vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

[1]

Applications in Research and Drug Development

Polyhalogenated benzenes are crucial building blocks in medicinal chemistry and materials
science. The distinct reactivity of the different halogen atoms in 1-Bromo-3-fluoro-5-
iodobenzene allows for its use in sequential, site-selective cross-coupling reactions. This
enables the synthesis of complex, highly substituted aromatic compounds that are often key
scaffolds in the development of new pharmaceutical agents and functional materials. The
presence of a fluorine atom can also be beneficial for modulating the pharmacokinetic and
pharmacodynamic properties of drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Bromo-3-fluoro-5-iodobenzene | CAS#:845866-85-5 | Chemsrc [chemsrc.com]

2. chembk.com [chembk.com]

3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrCII | CID 554123 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. medium.com [medium.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1273634?utm_src=pdf-body
https://www.chemsrc.com/en/cas/845866-85-5_900687.html
https://www.chemsrc.com/en/cas/845866-85-5_900687.html
https://www.chemsrc.com/en/cas/845866-85-5_900687.html
https://www.benchchem.com/product/b1273634?utm_src=pdf-body
https://www.benchchem.com/product/b1273634?utm_src=pdf-body
https://www.benchchem.com/product/b1273634?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/845866-85-5_900687.html
https://www.chembk.com/en/chem/Benzene,%201-bromo-3-fluoro-5-iodo-
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-chloro-5-iodobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-chloro-5-iodobenzene
https://medium.com/@mrshiveknarang/6-stage-synthesis-of-1-bromo-3-chloro-5-iodobenzene-from-aniline-53ae188f14a6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

5. ossila.com [ossila.com]

6. agilent.com [agilent.com]

7. youtube.com [youtube.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3-fluoro-5-
iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273634#1-bromo-3-fluoro-5-iodobenzene-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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